

Unveiling BDP TMR Amine: A Technical Guide for Advanced Research

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Compound of Interest		
Compound Name:	BDP TMR amine	
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A comprehensive technical guide for researchers, scientists, and drug development professionals on the fluorescent probe **BDP TMR amine**. This document details its core properties, experimental applications, and protocols, providing a vital resource for leveraging this powerful tool in cellular analysis and molecular interaction studies.

BDP TMR amine is a fluorescent dye belonging to the borondipyrromethene (BDP) family. The "TMR" designation indicates its spectral characteristics are similar to tetramethylrhodamine, making it compatible with the TAMRA filter channel. The key feature of this molecule is its primary amine group, which serves as a reactive handle for conjugation to a wide array of biomolecules.

Core Properties of BDP TMR Amine

BDP TMR amine is prized for its high fluorescence quantum yield and photostability, offering significant advantages over traditional fluorophores like TAMRA. Its fluorescence is largely insensitive to pH changes in the physiological range, ensuring reliable performance in diverse experimental conditions.

Physicochemical and Spectroscopic Data



Property	Value	Reference
Full Chemical Name	4,4-Difluoro-5,7-dimethyl-4- bora-3a,4a-diaza-s-indacene- 3-propionyl ethylenediamine	
Molecular Formula	C20H24BF2N5O	
Molecular Weight	403.24 g/mol	_
Excitation Maximum (λex)	~542 nm	_
Emission Maximum (λem)	~574 nm	_
Molar Extinction Coefficient (ε)	~90,000 cm ⁻¹ M ⁻¹	_
Fluorescence Quantum Yield (Φ)	>0.9	_
Appearance	Dark solid	-
Solubility	Good in DMSO, DMF, and chloroform	-

Key Applications and Experimental Protocols

The primary utility of **BDP TMR amine** lies in its ability to be covalently attached to other molecules. This is typically achieved by converting the amine to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.

Protein and Peptide Labeling

BDP TMR amine derivatives are extensively used to fluorescently label proteins and peptides for visualization and quantification.

This protocol outlines the general steps for conjugating an amine-reactive derivative of BDP TMR to a protein.

Protein Preparation:



 Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 7.2-8.5. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.

Dye Preparation:

 Dissolve the BDP TMR NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. This should be done immediately before use, as the NHS ester is susceptible to hydrolysis.

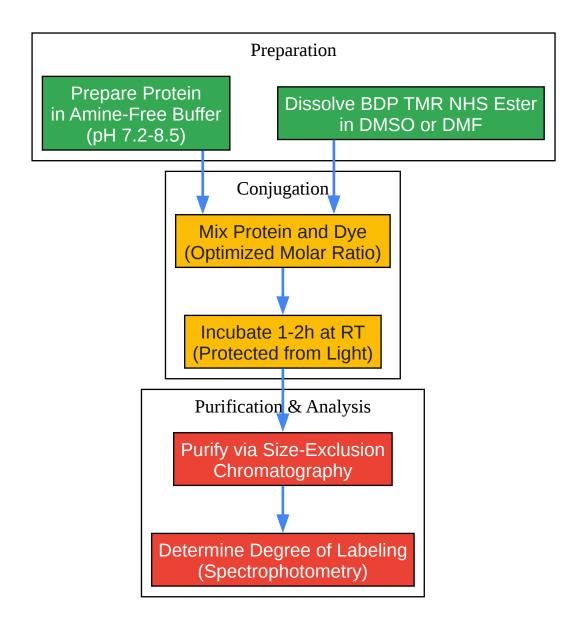
Conjugation Reaction:

- Slowly add the dissolved BDP TMR NHS ester to the protein solution while gently stirring.
 The molar ratio of dye to protein will need to be optimized for each specific protein and application but typically ranges from 5:1 to 20:1.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

- Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~542 nm).





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Workflow for protein labeling with BDP TMR NHS ester.

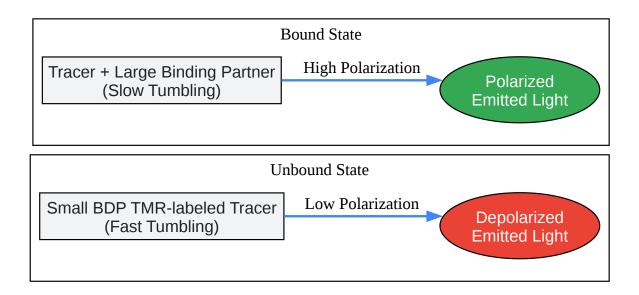
Fluorescence Polarization Assays

BDP TMR is an excellent fluorophore for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime.[1][2] FP is a powerful technique for studying molecular interactions in real-time.

When a small fluorescent molecule (the tracer, e.g., a BDP TMR-labeled peptide) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.



When the tracer binds to a larger molecule (the binding partner, e.g., a protein), its tumbling is slowed, and the emitted light remains more polarized. This change in polarization is measured to determine binding affinity and can be used in competitive assays to screen for inhibitors.



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References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific JP [thermofisher.com]
- 2. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific SG [thermofisher.com]
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